molecular formula C10H14BrN3O2 B8136008 Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8136008
M. Wt: 288.14 g/mol
InChI Key: YORBXLPHCUYWRE-UHFFFAOYSA-N
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Description

Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 2682114-53-8) is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. The molecule includes an isopropyl ester group at position 7 and a bromine substituent at position 2. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or allosteric modulators due to its reactive bromine site and ester functionality .

Properties

IUPAC Name

propan-2-yl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-7(2)16-10(15)13-3-4-14-8(6-13)5-12-9(14)11/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORBXLPHCUYWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCN2C(=CN=C2Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyrazine and α-Halocarbonyl Condensation

The dihydroimidazopyrazine ring is synthesized by reacting 5,6-dihydropyrazin-2-amine with α-bromoacetophenone derivatives. This method, adapted from imidazo[1,2-a]pyridine syntheses, utilizes ethanol as a solvent and sodium bicarbonate as a base at 50–60°C for 5–24 hours.

Example Protocol :

  • Reactants : 5,6-dihydropyrazin-2-amine (1 eq), ethyl α-bromoacetate (1.2 eq)

  • Base : Sodium bicarbonate (1.2 eq)

  • Solvent : Ethanol (10 mL/g substrate)

  • Conditions : 55°C, 5 hours

  • Yield : 68–72% after recrystallization (ethyl acetate/hexane)

This method ensures regioselective ring closure due to the electron-withdrawing effect of the ester group.

Bromination Strategies

Direct Electrophilic Bromination

Post-cyclization bromination employs N-bromosuccinimide (NBS) or molecular bromine. A patent describes bromination using potassium persulfate (K₂S₂O₈) as an oxidizing agent in acetic acid:

Optimized Bromination :

  • Substrate : 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (1 eq)

  • Brominating Agent : NBS (1.3 eq)

  • Oxidizer : K₂S₂O₈ (1.5 eq)

  • Solvent : Acetic acid/water (4:1 v/v)

  • Conditions : 80°C, 3 hours

  • Yield : 85% (HPLC purity >97%)

Bromine Incorporation During Cyclization

Alternative routes use pre-brominated precursors. For example, 3-bromo-2-aminopyrazine reacts with α-chloroacetaldehyde in ethanol to directly yield the brominated ring. This one-pot method avoids separate bromination steps but requires strict stoichiometric control.

Esterification with Isopropyl Alcohol

Carboxylation and Ester Exchange

The isopropyl ester group is introduced via Steglich esterification or acid chloride intermediacy. A two-step process is described in technical specifications:

Step 1 – Carboxylation :

  • Reactant : 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine (1 eq)

  • Reagent : Chloroformate (1.2 eq)

  • Base : Triethylamine (2 eq)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 12 hours

Step 2 – Esterification :

  • Intermediate : Pyrazine carbonyl chloride (1 eq)

  • Alcohol : Isopropyl alcohol (3 eq)

  • Catalyst : DMAP (0.1 eq)

  • Yield : 89% after column chromatography (silica gel, ethyl acetate/hexane)

Purification and Characterization

Recrystallization and Chromatography

Final purification involves mixed-solvent recrystallization (ethyl acetate/hexane, 1:1) or flash chromatography. Key characterization data includes:

Parameter Value Source
Melting Point 76.5–78.0°C
1H NMR (CDCl₃) δ 7.21–8.19 (m, aromatic H)
Mass (m/z) 288.14 [M+H]+
HPLC Purity >97%

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) requires modifications for cost and safety:

  • Solvent Recovery : Ethanol is distilled and reused, reducing waste.

  • Continuous Flow Bromination : Patents describe flow reactors for safer handling of bromine and oxidizers.

  • Catalyst Recycling : Triethylamine is neutralized and regenerated via acid-base extraction.

Challenges and Mitigation

  • Regioselectivity : Competing bromination at C-5 is minimized using bulky bases (e.g., DIPEA).

  • Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (Karl Fischer titration <0.1% H₂O).

  • Byproduct Formation : Side products (e.g., di-brominated analogs) are removed via gradient chromatography .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyrazines.

Scientific Research Applications

Biological Activities

Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exhibits various biological activities that are being explored for therapeutic uses:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anticancer Potential : Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds may exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases.

Medicinal Chemistry Applications

The compound's structure allows for modifications that can yield derivatives with enhanced pharmacological profiles. It serves as a scaffold for:

  • Drug Development : The unique imidazo[1,5-a]pyrazine framework can be utilized to design novel drugs targeting specific biological pathways.
  • Lead Compound for Synthesis : It can act as a lead compound in the synthesis of more complex molecules with desired biological activities.

Material Science Applications

In addition to its medicinal applications, this compound may also find uses in material science:

  • Polymer Chemistry : Its reactive functional groups can be incorporated into polymer matrices to create materials with specific properties.
  • Nanotechnology : The compound's unique structure may allow it to be used in creating nanomaterials with tailored functionalities.

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial efficacy of isopropyl derivatives against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted on imidazo[1,5-a]pyrazine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted the importance of structural modifications to enhance efficacy and selectivity towards cancer cells.

Case Study 3: Neuroprotection

In vitro studies showed that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage. This opens avenues for further exploration in neurodegenerative disease models.

Mechanism of Action

The mechanism by which isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 3-Bromo-5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 1188264-74-5)

  • Structural Differences : The tert-butyl ester group replaces the isopropyl ester, introducing greater steric bulk and hydrophobicity.
  • Synthesis : Prepared via similar routes, such as coupling tert-butyl chloroformate with the imidazopyrazine core under basic conditions (e.g., triethylamine/DMAP in THF) .
  • Physical Properties :
    • Molecular Weight: 302.17 g/mol (vs. ~289.17 g/mol for the isopropyl analog).
    • Solubility: 6.52 mg/mL in water (predicted), classified as "very soluble" .
  • Applications : Used in Parkin E3 ligase modulator synthesis, where the tert-butyl group enhances metabolic stability .

tert-Butyl 1-Bromo-5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 1188265-64-6)

  • Synthetic Accessibility : Similar to the 3-bromo analog but requires regioselective bromination using N-bromosuccinimide (NBS) in CCl₄ .
  • Key Data :
    • Similarity Score: 0.69 (compared to the isopropyl 3-bromo analog) .
    • LogP (iLOGP): 2.79, indicating higher lipophilicity than the isopropyl variant .

tert-Butyl 5,6-Dihydroimidazo[1,5-a]Pyrazine-7(8H)-Carboxylate (CAS: 374795-76-3)

  • Structural Differences : Lacks the bromine substituent, reducing electrophilic reactivity.
  • Applications : A versatile building block for introducing substituents via cross-coupling reactions.
  • Physical Properties :
    • Molecular Weight: 223.27 g/mol.
    • Purity: ≥98% (HPLC) with a melting point of 206°C .

Comparative Analysis of Key Properties

Table 1. Physicochemical Properties

Compound (CAS) Molecular Weight LogP (iLOGP) Solubility (Water) Purity
Isopropyl 3-bromo-... (2682114-53-8) ~289.17 ~2.0* Moderate* ≥95%†
tert-Butyl 3-bromo-... (1188264-74-5) 302.17 2.79 6.52 mg/mL ≥98%
tert-Butyl 1-bromo-... (1188265-64-6) 302.17 2.79 N/A N/A
tert-Butyl non-bromo... (374795-76-3) 223.27 1.67 22.2 mg/mL ≥98%

*Estimated based on structural analogs; †Typical commercial purity .

Biological Activity

Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 2682114-53-8) is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, antitumor, and other therapeutic effects.

The molecular formula of this compound is C11H14BrN3O2C_{11}H_{14}BrN_{3}O_{2} with a molecular weight of 302.17 g/mol. It features a carboxylate group which is significant for its biological interactions. The compound is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system activity .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-a]pyrazines, including this compound, exhibit significant antimicrobial properties. In a study assessing various compounds against bacterial strains, it was found that certain imidazo derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of bromine at position 3 enhances this activity due to increased electron-withdrawing effects, which may improve binding affinity to bacterial targets .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it showed lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of key signaling proteins involved in cell proliferation .

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MGC8033.1525.54 (5-fluorouracil)
HTC-1168.1711.29 (5-fluorouracil)

Q & A

What are the standard synthetic routes for Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate?

The synthesis typically involves functionalization at position 7 of the imidazo[1,5-a]pyrazine scaffold. For analogous compounds, reactions with silylformamidine reagents under controlled conditions (e.g., heating at 90°C for 30 minutes or stirring at room temperature for 20 hours) yield substituted derivatives. For example, methyl 3-bromo-7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)pyrazolo[1,5-a]pyrazine-4-carboxylate was synthesized with 90% yield by reacting compound 2f with silylformamidine, followed by recrystallization from pentane . Key steps include solvent selection (benzene, pentane), stoichiometric optimization, and purification via recrystallization.

What characterization techniques are essential for confirming the structure of this compound?

A combination of 1H/13C NMR , HRMS , and IR spectroscopy is critical. For example:

  • 1H NMR (DMSO-d6) resolves proton environments, such as methylene groups in the dihydroimidazo ring (δ 3.5–4.5 ppm) .
  • HRMS validates molecular weight (e.g., calculated [M+H]+ for C13H11N5O: 254.1042; observed: 254.1039) .
  • IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Discrepancies between calculated and observed elemental analysis data (e.g., C: 61.65% vs. 61.78%) should be cross-verified with purity assessments .

How can researchers address discrepancies between calculated and observed spectral data?

Discrepancies often arise from impurities, solvent effects, or calibration errors. For instance, a 0.0163 discrepancy in HRMS ([M+H]+) for a related compound was resolved by re-measuring with internal standards and ensuring anhydrous conditions . Always:

  • Confirm sample purity via HPLC or TLC.
  • Recalibrate instruments using certified reference materials.
  • Compare data with structurally similar analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, which shares a brominated core) .

What strategies optimize reaction yields for brominated imidazo-pyrazine derivatives?

Optimization involves:

  • Stoichiometric tuning : Excess silylformamidine (3 equivalents) improved yields from 71% to 90% in analogous syntheses .
  • Temperature control : Heating at 90°C for 30 minutes versus room-temperature stirring for 20 hours impacts reaction completeness .
  • Solvent selection : Non-polar solvents (hexane, pentane) enhance recrystallization efficiency .

How can researchers design analogs with modified substituents for structure-activity studies?

Focus on position 3 (bromine) and the isopropyl carboxylate group. Replace bromine with nitro or trifluoromethyl groups, as seen in compounds like 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate . Use silylformamidine or carbonyl reagents to introduce amines or formamidine groups at position 7 . Computational modeling (e.g., DFT) can predict steric/electronic effects of substituents.

What are the challenges in isolating pure this compound?

Key challenges include:

  • Byproduct formation : Side reactions during bromination or carboxylation require rigorous column chromatography (silica gel, hexane/EtOAc gradients) .
  • Solubility issues : Low solubility in polar solvents necessitates recrystallization from pentane or hexane at low temperatures (−10°C) .
  • Moisture sensitivity : The compound’s hygroscopic nature demands anhydrous handling and storage under nitrogen .

How can experimental reproducibility be ensured across different laboratories?

  • Detailed protocols : Specify reaction times, solvent grades, and cooling rates (e.g., slow cooling to −10°C for crystallization) .
  • Standardized instrumentation : Use the same NMR spectrometers (e.g., 400 MHz) and HRMS configurations .
  • Batch testing : Compare yields and purity across multiple synthetic batches (e.g., 71%–90% yield ranges for similar compounds) .

What safety protocols are critical when handling brominated heterocycles?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., silylformamidine) .
  • Waste disposal : Separate halogenated waste and collaborate with certified agencies for incineration .

How can researchers validate the biological relevance of this compound?

Screen against target proteins (e.g., kinases) using:

  • In vitro assays : Measure IC50 values for cytotoxicity or enzyme inhibition.
  • Structural analogs : Compare with [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, which show cerebroprotective activity .
  • Docking studies : Model interactions using X-ray crystallography data from related compounds (e.g., Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate) .

What advanced spectral techniques resolve overlapping signals in crowded NMR spectra?

  • 2D NMR (HSQC, HMBC): Assigns proton-carbon correlations, especially for diastereotopic methylene protons .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .
  • Deuterated solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference .

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